molecular formula C21H20N6O3 B14092498 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B14092498
M. Wt: 404.4 g/mol
InChI Key: ABUJXCZOJMJZKQ-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a combination of pyrazole, pyrimidine, and isoxazole rings, making it a unique and potentially versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific conditions. Common reagents might include hydrazines, aldehydes, and nitriles, among others. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, often involving controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

    Chemistry: As a complex heterocyclic compound, it can be used in the study of reaction mechanisms, synthesis of novel materials, and development of new chemical methodologies.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as antimicrobial, antiviral, or anticancer properties.

    Industry: In an industrial context, the compound might be used in the development of new materials, agrochemicals, or other specialized products.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with pyrazole, pyrimidine, or isoxazole rings. Examples could be:

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

    Pyrimidine derivatives: Often used in antiviral and anticancer drugs.

    Isoxazole derivatives: Studied for their antimicrobial and antifungal activities.

Uniqueness

What sets N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide apart is its unique combination of these three ring systems, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H20N6O3/c1-3-7-15-11-19(28)24-21(22-15)27-18(10-13(2)25-27)23-20(29)16-12-17(30-26-16)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3,(H,23,29)(H,22,24,28)

InChI Key

ABUJXCZOJMJZKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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